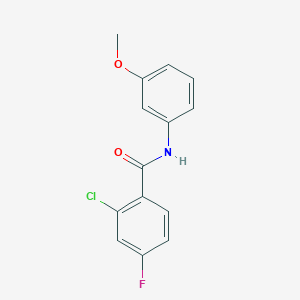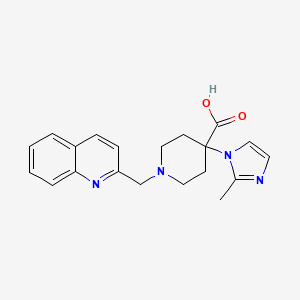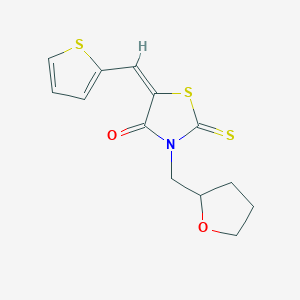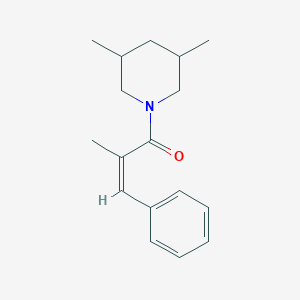
2-chloro-4-fluoro-N-(3-methoxyphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-4-fluoro-N-(3-methoxyphenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group at the 2-position, a fluoro group at the 4-position, and a methoxyphenyl group attached to the nitrogen atom of the benzamide structure
Mechanism of Action
Target of Action
Benzamides, a class of compounds to which this molecule belongs, are known to interact with various biological targets, including enzymes and receptors, depending on their specific substitutions .
Mode of Action
Benzamides typically act by binding to their target proteins and modulating their activity . The presence of the chloro, fluoro, and methoxy groups on the benzamide core could influence the compound’s binding affinity and selectivity for its targets.
Biochemical Pathways
Benzamides can influence a variety of biochemical pathways depending on their specific targets . These effects can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic regulation.
Result of Action
Based on the known activities of other benzamides, this compound could potentially influence cellular processes such as signal transduction, gene expression, and metabolic regulation, depending on its specific targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-fluoro-N-(3-methoxyphenyl)benzamide typically involves a multi-step process. One common method is the acylation of 2-chloro-4-fluoroaniline with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction environments, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-fluoro-N-(3-methoxyphenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the chloro or fluoro groups.
Scientific Research Applications
2-chloro-4-fluoro-N-(3-methoxyphenyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its interactions with biological targets.
Materials Science: The compound can be used in the synthesis of advanced materials with specific properties, such as polymers or coatings.
Biological Studies: It is used in research to understand its effects on biological systems, including its potential as an enzyme inhibitor or receptor modulator.
Comparison with Similar Compounds
Similar Compounds
5-amino-2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl)benzamide: This compound has similar structural features but includes an amino group and a sulfamoyl group, which can alter its chemical and biological properties.
N-(4-chloro-2-fluoro-5-({[(isopropylamino)sulfonyl]amino}carbonyl)phenyl)urea: Another structurally related compound with different functional groups that can affect its reactivity and applications.
Uniqueness
2-chloro-4-fluoro-N-(3-methoxyphenyl)benzamide is unique due to its specific combination of substituents, which can confer distinct chemical reactivity and biological activity. The presence of both chloro and fluoro groups, along with the methoxyphenyl moiety, makes it a versatile compound for various research applications.
Properties
IUPAC Name |
2-chloro-4-fluoro-N-(3-methoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClFNO2/c1-19-11-4-2-3-10(8-11)17-14(18)12-6-5-9(16)7-13(12)15/h2-8H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBQOOXBRXBPWPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=C(C=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-{2,3,5,6-tetrafluoro-4-[3-(4-morpholinyl)-1-propen-1-yl]phenyl}azepane hydrochloride](/img/structure/B5490742.png)
![N-1-naphthyl-N'-[1-(tetrahydro-2-furanyl)ethyl]urea](/img/structure/B5490744.png)

![4-oxo-4-{[3-(propoxycarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]amino}-2-butenoic acid](/img/structure/B5490765.png)
![N-[(1S*,2R*)-2-aminocyclobutyl]-2-(3-pyridinyl)-5-pyrimidinecarboxamide](/img/structure/B5490771.png)
![4-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl]phenol;oxalic acid](/img/structure/B5490772.png)
![2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile](/img/structure/B5490788.png)

![1-(2,3-dimethylphenyl)-4-{[1-(methylsulfonyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B5490809.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethylbenzamide](/img/structure/B5490811.png)
![1-methyl-6-propyl-N-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl}-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5490823.png)
![2-[4-(1-cyclopentyl-3,6-dioxo-2,3,4,5,6,7-hexahydro-1H-pyrazolo[3,4-b]pyridin-4-yl)phenoxy]acetamide](/img/structure/B5490825.png)
![2,4-difluoro-N-{1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidin-3-yl}-3-methoxybenzamide](/img/structure/B5490830.png)

